molecular formula C17H21NO3S B2663663 4-ethoxy-2,5-dimethyl-N-(4-methylphenyl)benzene-1-sulfonamide CAS No. 2305395-71-3

4-ethoxy-2,5-dimethyl-N-(4-methylphenyl)benzene-1-sulfonamide

Cat. No. B2663663
CAS RN: 2305395-71-3
M. Wt: 319.42
InChI Key: JPRFVBUKTFKDSD-UHFFFAOYSA-N
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Description

4-ethoxy-2,5-dimethyl-N-(4-methylphenyl)benzene-1-sulfonamide, also known as EMD-66203, is a chemical compound that has been studied for its potential therapeutic properties. This sulfonamide compound has been found to have a variety of biochemical and physiological effects that make it a promising candidate for use in scientific research.

Mechanism of Action

The mechanism of action of 4-ethoxy-2,5-dimethyl-N-(4-methylphenyl)benzene-1-sulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cellular processes such as DNA replication and protein synthesis. Specifically, 4-ethoxy-2,5-dimethyl-N-(4-methylphenyl)benzene-1-sulfonamide has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects
4-ethoxy-2,5-dimethyl-N-(4-methylphenyl)benzene-1-sulfonamide has a variety of biochemical and physiological effects that make it a promising candidate for use in scientific research. Studies have shown that 4-ethoxy-2,5-dimethyl-N-(4-methylphenyl)benzene-1-sulfonamide can inhibit the growth of cancer cells, reduce inflammation, and inhibit the activity of certain enzymes that are involved in the breakdown of neurotransmitters.

Advantages and Limitations for Lab Experiments

One advantage of using 4-ethoxy-2,5-dimethyl-N-(4-methylphenyl)benzene-1-sulfonamide in lab experiments is that it has been found to have a relatively low toxicity profile. This means that it can be used at higher concentrations without causing significant harm to cells or tissues. However, one limitation of using 4-ethoxy-2,5-dimethyl-N-(4-methylphenyl)benzene-1-sulfonamide is that it is not very soluble in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are a number of future directions that could be explored in the study of 4-ethoxy-2,5-dimethyl-N-(4-methylphenyl)benzene-1-sulfonamide. One area of interest is the development of more effective methods for synthesizing the compound. Another area of research is the identification of other enzymes that are targeted by 4-ethoxy-2,5-dimethyl-N-(4-methylphenyl)benzene-1-sulfonamide, which could lead to the development of new therapeutic applications.
Conclusion
In conclusion, 4-ethoxy-2,5-dimethyl-N-(4-methylphenyl)benzene-1-sulfonamide is a promising chemical compound that has been studied for its potential therapeutic properties. Its ability to inhibit the growth of cancer cells and reduce inflammation make it a promising candidate for use in the development of new treatments for a variety of diseases. While there are still many unanswered questions about the mechanism of action and potential applications of 4-ethoxy-2,5-dimethyl-N-(4-methylphenyl)benzene-1-sulfonamide, ongoing research is likely to uncover new insights and opportunities for its use in scientific research.

Synthesis Methods

The synthesis of 4-ethoxy-2,5-dimethyl-N-(4-methylphenyl)benzene-1-sulfonamide involves a multi-step process that begins with the reaction of 4-methylbenzenesulfonyl chloride with 2,5-dimethylphenol in the presence of a base such as pyridine or triethylamine. The resulting product is then treated with sodium ethoxide to form the ethoxy derivative. Finally, the ethoxy derivative is reacted with 4-methylphenylamine to produce the desired sulfonamide compound.

Scientific Research Applications

4-ethoxy-2,5-dimethyl-N-(4-methylphenyl)benzene-1-sulfonamide has been studied for its potential therapeutic properties in a variety of scientific research applications. One area of interest is its potential as an anticancer agent. Studies have shown that 4-ethoxy-2,5-dimethyl-N-(4-methylphenyl)benzene-1-sulfonamide can inhibit the growth of cancer cells in vitro, and it has also been found to have antitumor activity in animal models.
Another area of research is the potential use of 4-ethoxy-2,5-dimethyl-N-(4-methylphenyl)benzene-1-sulfonamide as a treatment for neurological disorders. Studies have shown that 4-ethoxy-2,5-dimethyl-N-(4-methylphenyl)benzene-1-sulfonamide can inhibit the activity of certain enzymes that are involved in the breakdown of neurotransmitters such as dopamine and serotonin. This suggests that 4-ethoxy-2,5-dimethyl-N-(4-methylphenyl)benzene-1-sulfonamide may be useful in the treatment of disorders such as Parkinson's disease and depression.

properties

IUPAC Name

4-ethoxy-2,5-dimethyl-N-(4-methylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3S/c1-5-21-16-10-14(4)17(11-13(16)3)22(19,20)18-15-8-6-12(2)7-9-15/h6-11,18H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPRFVBUKTFKDSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)S(=O)(=O)NC2=CC=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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